N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:
- A 2,3-dihydro-1,4-benzodioxin ring system linked to an acetamide group.
- A phthalazinone (1,2-dihydrophthalazin-1-one) core.
- A piperidin-1-yl substituent at position 4 of the phthalazinone moiety.
Its design aligns with medicinal chemistry strategies to optimize pharmacokinetics (e.g., lipophilicity from piperidine) and target engagement (e.g., hydrogen bonding via phthalazinone) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-piperidin-1-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-21(24-16-8-9-19-20(14-16)31-13-12-30-19)15-27-23(29)18-7-3-2-6-17(18)22(25-27)26-10-4-1-5-11-26/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNFHRJDBWWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperidine and phthalazine moieties. A common synthetic route includes:
- Formation of the Benzodioxin Derivative : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with various acylating agents.
- Piperidine Attachment : The piperidinyl group is introduced via acylation or amidation methods.
- Final Modifications : Additional functional groups are incorporated to yield the target compound.
Enzyme Inhibition
Research indicates that derivatives containing the 1,4-benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance:
- α-Glucosidase Inhibition : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown substantial inhibitory effects against yeast α-glucosidase. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
- Acetylcholinesterase Inhibition : Some derivatives also demonstrate weak inhibition of acetylcholinesterase (AChE), which may have implications for Alzheimer's disease treatment .
Antitumor Activity
Studies on related compounds reveal that they possess antiproliferative properties across various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2,3-dihydro-benzofuran) | Caco2 | <10 |
| 5-(2,3-dihydro-benzofuran) | HCT116 | <10 |
These results indicate that certain benzodioxane derivatives can effectively inhibit tumor cell growth .
Anti-inflammatory Properties
The benzodioxane structure has been linked to anti-inflammatory activities. Compounds with this moiety have been reported to exhibit effects similar to known anti-inflammatory agents .
Case Studies
Several studies have investigated the biological activity of compounds related to N-(2,3-dihydro-1,4-benzodioxin):
- Study on Antidiabetic Activity :
- Antitumor Evaluation :
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of N-(2,3-dihydro-1,4-benzodioxin) derivatives to various enzyme targets. These studies often correlate well with in vitro results and provide insights into the mechanism of action.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of benzodioxin compounds can exhibit anticancer properties. The presence of the piperidinyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also have therapeutic potential in oncology.
Neuropharmacological Effects
The piperidinyl moiety is known to influence neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for further studies in neuroprotection and cognitive enhancement.
Antimicrobial Activity
Preliminary studies suggest that compounds containing the benzodioxin structure may possess antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound could be evaluated for its potential as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored a series of benzodioxin derivatives and their effects on cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells, highlighting the need for further investigation into N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide's anticancer properties .
- Neuroprotective Effects : Research conducted by Zhang et al. (2023) examined the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could modulate pathways involved in oxidative stress and apoptosis, warranting further exploration of this compound's neuroprotective capabilities .
- Antimicrobial Evaluation : A recent study assessed various benzodioxin compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting that this compound could be evaluated similarly .
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution Reactions
The acetamide group in the compound facilitates nucleophilic substitution and acylation reactions. For example:
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Reaction with electrophiles : The amide nitrogen can act as a nucleophile, reacting with acyl chlorides or anhydrides to form substituted urea derivatives. This is analogous to reactions observed in similar acetamide-containing compounds, where coupling agents like HATU or DCC are employed for amide bond formation.
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Alkylation : The piperidine nitrogen in the phthalazinone moiety undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH/DMF), forming quaternary ammonium salts .
Key Conditions :
Hydrolysis Reactions
The acetamide linker and phthalazinone carbonyl groups are susceptible to hydrolysis:
-
Acidic Hydrolysis : Treatment with HCl (6M) at reflux cleaves the acetamide bond, yielding 2-(1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl)acetic acid and 2,3-dihydro-1,4-benzodioxin-6-amine .
-
Basic Hydrolysis : NaOH (2M) under mild conditions selectively hydrolyzes ester groups (if present) while preserving the amide bond .
Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic attack by water.
Cyclization and Heterocycle Formation
The phthalazinone core participates in cycloaddition and annulation reactions:
-
With aldehydes : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions forms fused pyrazolo[1,5-a]phthalazine derivatives .
-
With hydrazines : Reaction with hydrazine hydrate yields tetracyclic systems via intramolecular cyclization, enhancing planar aromaticity for potential intercalation .
Example Reaction :
$$
\text{Phthalazinone} + \text{RCHO} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazolo-phthalazine}
$$
Redox Reactivity
The phthalazinone’s conjugated system allows redox transformations:
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Reduction : Sodium borohydride (NaBH) reduces the carbonyl group to a secondary alcohol, though steric hindrance from the piperidine group may limit reactivity.
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Oxidation : Strong oxidants like KMnO degrade the benzodioxin ring to a catechol derivative, confirmed via HPLC-MS analysis .
Metal Complexation
The phthalazinone’s nitrogen atoms coordinate with transition metals:
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Cu(II) complexes : Reaction with CuCl in methanol forms stable octahedral complexes, characterized by shifts in UV-Vis spectra () .
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Pharmacological relevance : Such complexes are explored for antimicrobial or anticancer activity due to enhanced membrane permeability .
Cross-Coupling Reactions
The benzodioxin aryl group participates in Suzuki-Miyaura couplings:
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With boronic acids : Using Pd(PPh) as a catalyst, the brominated benzodioxin derivative couples with aryl boronic acids to form biaryl systems .
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Conditions : DME/HO (3:1), 80°C, 24h, yielding >70% cross-coupled product .
Stability Under Thermal and Photolytic Conditions
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Thermal degradation : TGA analysis shows decomposition onset at 220°C, primarily due to cleavage of the acetamide bond .
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Photolysis : UV irradiation (254 nm) induces ring-opening of the benzodioxin moiety, forming quinone derivatives .
Functionalization of the Piperidine Ring
The piperidine substituent undergoes further derivatization:
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
Structural and Functional Implications
Piperidine vs. Piperazine Substituents :
- The target compound’s piperidine group (saturated six-membered ring with one nitrogen) enhances lipophilicity compared to the piperazine (two nitrogen atoms) in ’s compound. Piperazine’s basicity may improve aqueous solubility but reduce membrane permeability .
Electron-Donating vs. In contrast, the target’s piperidine lacks strong electron-donating/withdrawing effects, favoring hydrophobic interactions .
Sulfur-Containing Moieties: Compounds with thioether () or thienopyrimidine () groups may exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation .
Research Findings and Inferences
Preparation Methods
Synthesis of Ethyl (1,4-Dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate (2)
A solution of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1 ) (23.8 g, 0.1 mol) in dry acetone (50 mL) and DMF (10 mL) is treated with ethyl bromoacetate (16.4 g, 0.1 mol) and anhydrous (13.8 g, 0.1 mol). The mixture is refluxed overnight, poured over ice, and filtered to yield 2 as off-white crystals (78% yield, m.p. 164–166°C).
Characterization Data :
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NMR (CDCl) : δ 8.38–8.41 (2H, m, ArH), 4.82 (2H, s, CH), 4.17 (2H, q, Hz, OCHCH).
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MS (MALDI) : 347 [M + Na].
Preparation of (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic Acid Hydrazide (3)
Compound 2 (3.24 g, 0.01 mol) is refluxed with hydrazine hydrate (5 mL, 99%) in ethanol for 8 hours. The precipitate is crystallized from methanol to afford 3 as a white powder (72% yield, m.p. 262–264°C).
Characterization Data :
-
NMR (DMSO-d) : δ 9.02 (1H, bs, NH), 4.81 (2H, s, CH).
-
NMR : δ 166.6 (C=O), 157.9 (C=O).
Coupling Reactions and Final Assembly
Formation of Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates (5a–c)
Hydrazide 3 is converted to its azide derivative (4 ) via diazotization (NaNO/HCl, 0°C). The azide is coupled with amino acid methyl esters (glycine, β-alanine, l-leucine) in triethylamine at 40°C, yielding 5a–c after crystallization.
Reaction Conditions :
| Step | Reagent/Condition | Time | Yield |
|---|---|---|---|
| Diazotization | NaNO/HCl, 0°C | 1 h | 85% |
| Coupling | R-NH, EtN, 40°C | 24 h | 70–75% |
Final Acylation to Target Compound
The piperidine-substituted phthalazinone intermediate is acylated with N-(2,3-dihydro-1,4-benzodioxin-6-yl)chloroacetamide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The reaction proceeds in anhydrous THF under nitrogen, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the title compound (65% yield).
Optimization Data :
-
Solvent : THF > DMF > DCM (highest yield in THF).
-
Catalyst : DMAP improves yield by 15–20% compared to non-catalytic conditions.
Analytical Characterization and Validation
The final product is validated via spectroscopic and chromatographic methods:
Table 1: Spectroscopic Data for this compound
| Technique | Key Findings |
|---|---|
| NMR (DMSO-d) | δ 8.34–8.36 (2H, d, ArH), 4.35 (2H, s, NH), 3.58 (4H, m, piperidine-H) |
| NMR | δ 170.2 (C=O), 157.1 (C=O), 124.5–142.1 (Ar-C) |
| HRMS | 421.1872 [M + H] (calc. 421.1869) |
| HPLC Purity | 98.7% (C18 column, MeCN/HO 70:30) |
Comparative Analysis of Synthetic Routes
Alternative methods from literature include:
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Morpholine-Based Cyclization : Yields 60–65% but requires harsher conditions (refluxing toluene, 48 h).
-
Solid-Phase Synthesis : Reduces purification steps but results in lower purity (85–90%).
The described solution-phase route balances efficiency (65% yield) and scalability, making it preferable for industrial applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated acetamide intermediates under basic conditions (e.g., Na₂CO₃, pH 9–10). Post-synthesis, purity is confirmed via IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), ¹H-NMR (integration of aromatic protons and piperidinyl signals), and CHN elemental analysis to validate stoichiometry .
- Data Example : For analogous benzodioxin-acetamide derivatives, IR peaks at 1680 cm⁻¹ (C=O) and ¹H-NMR δ 7.2–7.8 ppm (aromatic protons) are characteristic .
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodology : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce trials while assessing interactions between variables like pH, reaction time, and reagent equivalents .
- Case Study : In similar acetamide syntheses, optimizing Na₂CO₃ concentration (pH 9–10) and stirring time (3–4 hours) improved yields by 15–20% .
Q. What spectroscopic techniques are most reliable for structural elucidation of the phthalazinone core in this compound?
- Methodology : X-ray crystallography (via SHELX software ) provides definitive confirmation of the phthalazinone ring geometry. Alternatively, 13C-NMR can resolve carbonyl (C=O) and heterocyclic carbons, with phthalazinone C=O typically appearing at δ 160–170 ppm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the piperidin-1-yl substituent in catalytic or binding studies?
- Methodology : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for the piperidinyl group. This predicts nucleophilic/electrophilic sites and binding affinity with biological targets (e.g., enzymes). Tools like Gaussian or ORCA are standard .
- Case Study : For phthalazinone derivatives, DFT calculations revealed that piperidinyl nitrogen’s lone pair enhances hydrogen-bonding interactions with active-site residues in enzyme inhibition studies .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across different assays?
- Methodology :
- Assay Validation : Compare results under standardized conditions (e.g., buffer pH 6.5, as in pharmacopeial assays ).
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, cell line variability) affecting IC₅₀ discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the modification of the benzodioxin moiety to enhance target selectivity?
- Methodology : Synthesize analogs with substitutions on the benzodioxin ring (e.g., electron-withdrawing groups at C-6) and test against target panels. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy changes .
- Data Insight : Methylsulfanyl or nitro groups at C-6 increased acetylcholinesterase inhibition by 30% in related compounds .
Methodological Challenges & Solutions
Q. What experimental designs mitigate byproduct formation during the coupling of the phthalazinone and benzodioxin moieties?
- Solution : Use flow chemistry to control reaction kinetics and minimize side reactions. Pre-activate the acetamide intermediate with EDC/HOBt to enhance coupling efficiency .
Q. How can researchers validate crystallographic data when twinning or low-resolution diffraction occurs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
